ETHYL 2-(2-{[(5E)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE
Description
ETHYL 2-(2-{[(5E)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a brominated phenyl group and a diazinane ring, making it a subject of interest for researchers.
Properties
IUPAC Name |
ethyl 2-[2-[(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O6/c1-3-30-19(26)12-31-18-7-5-4-6-14(18)11-16-20(27)24-22(29)25(21(16)28)15-8-9-17(23)13(2)10-15/h4-11H,3,12H2,1-2H3,(H,24,27,29)/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNMNSDNKZOFDH-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[(5E)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE typically involves multiple steps:
Formation of the Brominated Phenyl Intermediate: The initial step involves the bromination of a methylphenyl compound to introduce the bromine atom at the desired position.
Diazinane Ring Formation: The next step involves the formation of the diazinane ring through a cyclization reaction, which is facilitated by appropriate reagents and catalysts.
Coupling Reaction: The final step involves coupling the brominated phenyl intermediate with the diazinane ring and ethyl acetate under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[(5E)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
ETHYL 2-(2-{[(5E)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators for specific biological targets.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which ETHYL 2-(2-{[(5E)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE exerts its effects depends on its interaction with molecular targets. The brominated phenyl group and diazinane ring may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-BROMOPHENYL)ACETATE: This compound shares the brominated phenyl group but lacks the diazinane ring, making it less complex.
ETHYL 2-(2-{[(5E)-1-(4-CHLORO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE: This compound is similar but has a chlorine atom instead of a bromine atom, which may affect its reactivity and applications.
Uniqueness
ETHYL 2-(2-{[(5E)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETATE is unique due to its combination of a brominated phenyl group and a diazinane ring, which imparts specific chemical and biological properties that are not present in simpler or less substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
